molecular formula C24H32N2O3 B8632736 6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid CAS No. 134509-34-5

6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid

Cat. No. B8632736
CAS RN: 134509-34-5
M. Wt: 396.5 g/mol
InChI Key: BLAHFFAVYCEYOM-UHFFFAOYSA-N
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Description

6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid is a useful research compound. Its molecular formula is C24H32N2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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properties

CAS RN

134509-34-5

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

6-[4-[(4-hexylphenyl)diazenyl]phenoxy]hexanoic acid

InChI

InChI=1S/C24H32N2O3/c1-2-3-4-6-9-20-11-13-21(14-12-20)25-26-22-15-17-23(18-16-22)29-19-8-5-7-10-24(27)28/h11-18H,2-10,19H2,1H3,(H,27,28)

InChI Key

BLAHFFAVYCEYOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

One g. (3.73×10-3 mol) of 4'-hexyl-4-hydroxyazobenzene (1) converted into a sodium salt with sodium methylate and 1.03 g (3.69×10-3 mol) of 2-tetrahydropyranyl 6-bromohexanoate and 5 ml of dimethylacetamide added thereto were heated for reaction at 100° C. for 73 hours. After the reaction was completed, the reaction mixture was diluted with water and left to cool to room temperature. The yellow crystals which were consequently precipitated were separated by filtration. The crystals were extracted with ethyl acetate, dried with magnesium sulfate, and subjected to vacuum distillation for expulsion of the solvent. The residue of the vacuum distillation was recrystallized with a mixture of hexane with benzene. Consequently, 1 g of 6-[4-(4-hexylphenylazo)-phenoxy]-hexanoic acid was obtained. A mixture of 200 mg (5.05×10-4 mol) of this carboxylic acid with 5 ml of thionyl chloride was refluxed for 2 hours to expel excess thionyl chloride and then mixed with 3 ml of dry ether and 0.15 g (1.485×10-3 mol) of triethylamine. This mixture kept cooled with ice and a solution of 0.11 g (4.98×10-4 mol) of triethoxyaminopropylsilane in 3 ml of dry ether added dropwise thereto were stirred for two hours, then filtered to expel the formed salt in an atmosphere of nitrogen gas, and subjected to vacuum distillation at room temperature to expel the solvent. Consequently, 213 mg of yellow waxy N-(3-triethoxysilylpropyl)-6-[4-(4-hexylphenylazo)phenoxy]hexanoic acid amide was obtained.
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0.00373 mol
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reactant
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sodium methylate
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1.03 g
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reactant
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5 mL
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